molecular formula C15H25NO4 B1457004 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine CAS No. 86770-76-5

1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine

Cat. No. B1457004
CAS RN: 86770-76-5
M. Wt: 283.36 g/mol
InChI Key: IYODTXXMZZZHEJ-UHFFFAOYSA-N
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Description

“1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” is a chemical compound with the molecular formula C15H25NO4 . It has an average mass of 283.363 Da and a monoisotopic mass of 283.178345 Da .


Molecular Structure Analysis

The InChI code for “1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” is 1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” has a density of 1.1±0.1 g/cm3, a boiling point of 390.4±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.0±3.0 kJ/mol, and it has a flash point of 188.9±18.8 °C . The compound has a molar refractivity of 78.7±0.3 cm3, and it has 5 H bond acceptors, 2 H bond donors, and 13 freely rotating bonds .

Scientific Research Applications

Protonation Sequence of Polyamines

A study by Dagnall, Hague, and Mcadam (1984) investigated the protonation sites and microscopic pKa values in polyamines, including 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine. This research is crucial for understanding the behavior of such polyamines in different pH conditions, which can be relevant in various chemical and biological processes (S. Dagnall et al., 1984).

Synthesis of Labelled Amines

Rahman, Kihlberg, and Långstrom (2004) described a method for the synthesis of 11C-labelled amines, which includes compounds like 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine. This process is significant in the creation of radiolabeled compounds used in various scientific and medical research, particularly in imaging and diagnostic studies (Obaidur Rahman et al., 2004).

Interaction with Metal Ions

A study by Bertini, Messori, Golub, Cohen, and Meyerstein (1995) explored how polyamine ligands, such as 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine, interact with metal ions in solution. This research offers insights into the formation of metal complexes with amines, which is essential in the field of inorganic chemistry and material science (I. Bertini et al., 1995).

Surface Grafting and Reactivity

Pittman et al. (1997) investigated the grafting of amine functions to surfaces using compounds like 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine. This study is relevant for developing surface coatings and materials with specific chemical properties, especially in the field of materials science and engineering (C. Pittman et al., 1997).

properties

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYODTXXMZZZHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728287
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine

CAS RN

86770-76-5
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZX Jiang, YB Yu - The Journal of organic chemistry, 2010 - ACS Publications
A divergent fluorous mixture synthesis (FMS) of asymmetric fluorinated dendrimers has been developed. Four generations of fluorinated dendrimers with the same fluorinated moiety …
Number of citations: 36 pubs.acs.org
ZX Jiang, X Li, FL Qing - Bridging Heterogeneous and …, 2014 - Wiley Online Library
Fluorous synthesis has established itself as a new dimension in organic synthesis alongside solution‐phase synthesis and solid‐phase synthesis. It takes the advantages of both …
Number of citations: 1 onlinelibrary.wiley.com

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